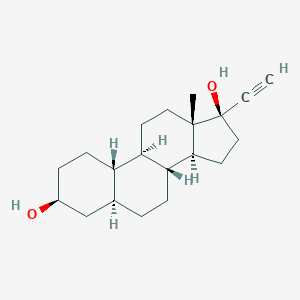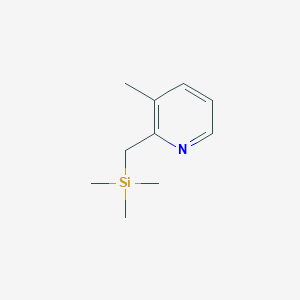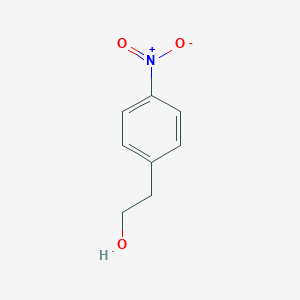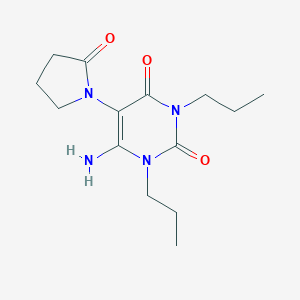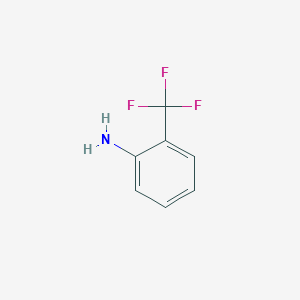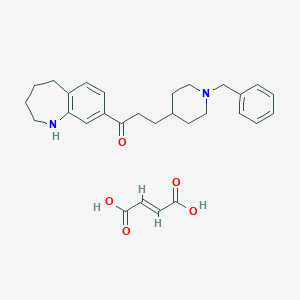
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile, also known as ICI 182,780, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It was first synthesized in the 1980s by scientists at Imperial Chemical Industries (ICI) in the United Kingdom. Since then, it has been extensively studied for its potential applications in breast cancer treatment and prevention.
Mecanismo De Acción
Further studies may be conducted to elucidate the mechanism of action of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 and to identify potential off-target effects.
5. Alternative applications: (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 may be investigated for its potential applications in other types of cancer and in non-cancerous conditions, such as osteoporosis.
In conclusion, (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 is a synthetic compound that has been extensively studied for its potential applications in breast cancer treatment and prevention. It works by binding to the estrogen receptor and blocking the estrogen signaling pathway, thereby inhibiting the growth and proliferation of breast cancer cells. It has several advantages for lab experiments, including its high potency and selectivity for the estrogen receptor, but also has some limitations, including its short half-life and potential for off-target effects. There are several future directions for research on (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780, including combination therapy, biomarker identification, clinical trials, mechanism of action studies, and alternative applications.
Efectos Bioquímicos Y Fisiológicos
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has several advantages for lab experiments, including its high potency and selectivity for the estrogen receptor, its ability to inhibit the growth and proliferation of breast cancer cells, and its potential for use in both ER-positive and ER-negative breast cancer cells. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780, including:
1. Combination therapy: (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 may be used in combination with other drugs to enhance its anti-cancer effects.
2. Biomarker identification: Biomarkers may be identified to predict the response to (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 and to monitor its efficacy.
3. Clinical trials: Clinical trials may be conducted to evaluate the safety and efficacy of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 in breast cancer patients.
4.
Métodos De Síntesis
The synthesis of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 involves several steps, starting from the reaction between 4-hydroxybenzaldehyde and propargyl bromide to form 4-prop-2-ynoxybenzaldehyde. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to form 4-prop-2-enoxybenzaldehyde. The final step involves the reaction between 4-prop-2-enoxybenzaldehyde and cyanide ion to form (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile.
Aplicaciones Científicas De Investigación
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has been extensively studied for its potential applications in breast cancer treatment and prevention. It works by binding to the estrogen receptor (ER) and blocking the estrogen signaling pathway, which is known to promote the growth and proliferation of breast cancer cells. It has been shown to be effective in both ER-positive and ER-negative breast cancer cells, making it a promising candidate for the treatment of all types of breast cancer.
Propiedades
Número CAS |
153225-88-8 |
|---|---|
Nombre del producto |
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile |
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12/h2-6,11,13H,1,7H2/t11-/m0/s1 |
Clave InChI |
XKRNDADVWIUTST-NSHDSACASA-N |
SMILES isomérico |
C=CCOC1=CC=C(C=C1)[C@H](C#N)O |
SMILES |
C=CCOC1=CC=C(C=C1)C(C#N)O |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C(C#N)O |
Sinónimos |
(R)-4-(2-PROPENYLOXY)-MANDELONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
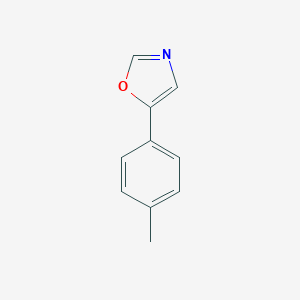
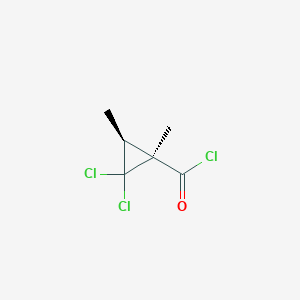




![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
